2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoroacetyl group, and a dihydroisothiazoloquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Conrad-Limpach synthesis.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Dihydroisothiazolo Ring: The dihydroisothiazolo ring can be formed through cyclization reactions involving appropriate thioketones and amines.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and ethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in nitrobenzene.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives .
Scientific Research Applications
2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler heterocyclic compound with a wide range of applications in medicinal chemistry.
Fluoroquinolines: Compounds with similar structures but containing fluorine atoms, known for their antibacterial activity.
Triazoles: Heterocyclic compounds with similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
2-(4-Ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H21F3N2O2S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4,4,8-trimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C23H21F3N2O2S2/c1-5-30-15-9-7-14(8-10-15)28-20(31)18-16-12-13(2)6-11-17(16)27(21(29)23(24,25)26)22(3,4)19(18)32-28/h6-12H,5H2,1-4H3 |
InChI Key |
FWCXKVIDEKCVME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)C3=C(S2)C(N(C4=C3C=C(C=C4)C)C(=O)C(F)(F)F)(C)C |
Origin of Product |
United States |
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